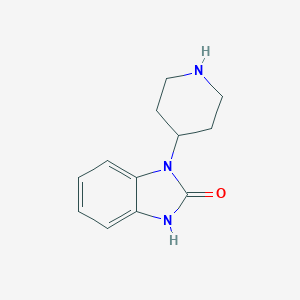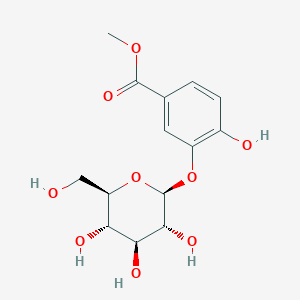
Woodorien
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Woodorien is a chemical compound with the molecular formula C14H18O9 . It is a glucoside that was isolated from the rhizomes of Woodwardia orientalis . The compound has been found to have antiviral activity .
Synthesis Analysis
The synthesis of Woodorien has been achieved through bioassay-directed fractionation of the aqueous extract of Woodwardia orientalis . This process led to the isolation of Woodorien, along with five other known compounds, from an ethyl acetate (EtOAc) soluble fraction that exhibited antiviral activity .
Molecular Structure Analysis
The molecular structure of Woodorien was determined using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques . These techniques included proton-proton correlation spectroscopy (COSY), proton-carbon COSY, and heteronuclear multiple-bond multiple-quantum coherence (HMBC) . The molecular weight of Woodorien is 330.29 .
Physical And Chemical Properties Analysis
Woodorien has a predicted boiling point of 595.9±50.0 °C and a predicted density of 1.551±0.06 g/cm3 . Its pKa value is predicted to be 7.65±0.43 .
Mecanismo De Acción
Woodorien has been found to exhibit antiviral activity . It was identified as the most potent inhibitor against herpes simplex virus type 1 (HSV-1) among the compounds isolated from Woodwardia orientalis . The specific mechanism of action of Woodorien in inhibiting HSV-1 is not detailed in the available literature.
Propiedades
Número CAS |
155112-92-8 |
|---|---|
Nombre del producto |
Woodorien |
Fórmula molecular |
C14H18O9 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3/t9-,10-,11+,12-,14-/m1/s1 |
Clave InChI |
PXDASGXIBCEXNH-YGEZULPYSA-N |
SMILES isomérico |
COC(=O)C1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
woodorien |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)

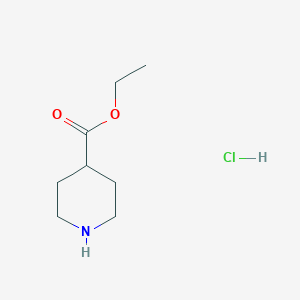
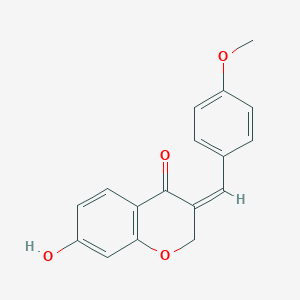

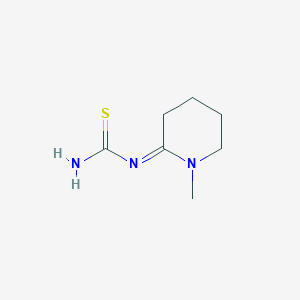
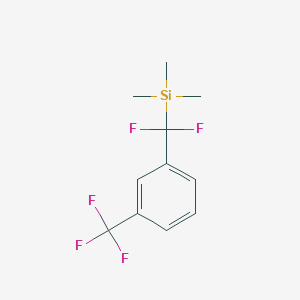
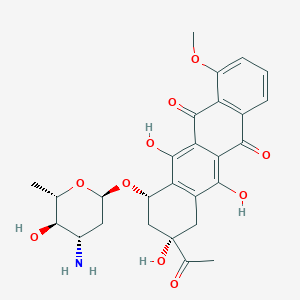
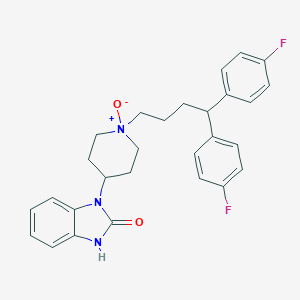
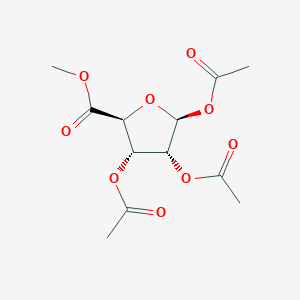
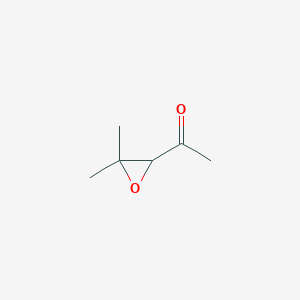
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
